5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
Structure and Synthesis 5-Benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule contains a benzyl group at position 5, a 4-ethylphenyl substituent at position 3, and methoxy groups at positions 7 and 8 ().
Pharmacological Relevance Pyrazolo[4,3-c]quinolines are known for diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties ().
Properties
IUPAC Name |
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-18-10-12-20(13-11-18)26-22-17-30(16-19-8-6-5-7-9-19)23-15-25(32-3)24(31-2)14-21(23)27(22)29-28-26/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDMPAVZOLWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its condensation with a quinoline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives
Structural and Functional Differences
Key structural variations in pyrazolo[4,3-c]quinolines occur at positions 3, 5, 7, and 6. These substitutions significantly influence pharmacological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis of the target compound and its analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]Quinoline Derivatives
*Calculated based on molecular formula (C₃₁H₂₉N₃O₂).
Key Observations
Methoxy Groups: The 7,8-dimethoxy motif is conserved in multiple analogues () and is associated with enhanced binding to aromatic enzyme pockets, as seen in COX-2 inhibitors ().
Metabolic Stability
- ELND006 and ELND07 () incorporate trifluoromethyl and sulfonyl groups, which confer metabolic stability by resisting cytochrome P450 oxidation. In contrast, the target compound’s benzyl and ethylphenyl groups may increase susceptibility to oxidative metabolism .
Anticancer vs. Anti-Angiogenic Activity Derivatives with halogenated benzyl groups (e.g., 4-chlorobenzyl in ) show cytotoxicity against cancer cell lines, while fused pyrazoloquinolines () exhibit anti-angiogenic effects via endothelial cell inhibition. The target compound’s lack of halogens or fused rings may limit its potency in these specific pathways .
Synthetic Accessibility Microwave-assisted synthesis () and reductive cyclization () are efficient methods for generating diverse pyrazoloquinolines. The target compound’s methoxy and benzyl groups likely require selective protection/deprotection steps, increasing synthetic complexity compared to simpler analogues .
Biological Activity
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H25N3O2
- Molecular Weight : 423.516 g/mol
- IUPAC Name : 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
The structural features of this compound contribute to its biological activity. The presence of methoxy groups and a benzyl substituent enhances solubility and potential interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, leading to anti-inflammatory and anticancer effects.
- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For example:
- Cell Line Studies : The compound has shown promising results in vitro against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values demonstrating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 |
| MCF-7 | 14.31 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays:
- Nitric Oxide Production Inhibition : Studies have shown that it significantly inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Antibacterial Studies : It has demonstrated activity against Gram-positive bacteria, comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 5-benzyl-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | Moderate anticancer activity |
| 5-benzyl-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline | Significant anticancer and anti-inflammatory effects |
The presence of ethyl and methoxy substituents in the structure of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy enhances its biological activities compared to other derivatives lacking these groups.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline?
- Methodology : Synthesis typically involves a multi-step approach:
Core formation : Construct the pyrazoloquinoline core via cyclization reactions, such as condensation of substituted hydrazines with ketones or aldehydes .
Substituent introduction : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-ethylphenyl and benzyl groups .
Methoxy group installation : Employ alkylation or demethylation-protection strategies for the 7,8-dimethoxy groups .
- Key challenges : Low yields due to steric hindrance from the benzyl group; optimize reaction time and temperature (e.g., microwave-assisted synthesis improves efficiency) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodology :
- NMR spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign methoxy, benzyl, and ethylphenyl protons. Compare with analogs (e.g., 3-(4-ethoxyphenyl) derivatives) to resolve overlapping peaks .
- X-ray crystallography : Resolve spatial arrangement of substituents; critical for confirming regiochemistry of dimethoxy groups .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dealkylated intermediates) .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Methodology : Prioritize assays based on pyrazoloquinoline class activities:
- Anti-inflammatory : Measure inhibition of NO production in LPS-stimulated macrophages (IC₅₀ comparison with reference compounds) .
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Validate selectivity via non-cancerous cell lines (e.g., HEK293) .
- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclization steps. High polarity improves solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve yields by 15–20% .
- Example data :
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF | 72 |
| Cyclization | None | Toluene | 58 |
Q. How to address contradictions in bioactivity data across studies?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolite formation .
- Computational modeling : Perform molecular docking to predict binding affinity variations due to substituent electronic effects (e.g., ethyl vs. methoxy groups) .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 or EGFR. Validate with mutagenesis studies (e.g., Ala scanning) .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Q. How to resolve ambiguities in NMR spectra for structural confirmation?
- Methodology :
- 2D NMR : Use NOESY to differentiate between 7- and 8-methoxy groups based on spatial proximity to benzyl protons .
- Isotopic labeling : Synthesize ¹³C-labeled methoxy groups to simplify signal assignment in crowded regions .
- Comparative analysis : Cross-reference with spectra of analogs (e.g., 8-ethoxy derivatives) to identify chemical shift patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
